molecular formula C6H15N3O B1385119 3-(Propylamino)propanohydrazide CAS No. 1040689-52-8

3-(Propylamino)propanohydrazide

Cat. No. B1385119
CAS RN: 1040689-52-8
M. Wt: 145.2 g/mol
InChI Key: UUMCSACTDOPSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propylamino)propanohydrazide, also known as PPAP, is a compound with several scientific applications. It has a molecular weight of 145.20 and a molecular formula of C6H15N3O .


Molecular Structure Analysis

The molecular structure of 3-(Propylamino)propanohydrazide is represented by the formula C6H15N3O . The PubChem CID for this compound is 28307079 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics like color, density, hardness, melting and boiling points . Unfortunately, specific physical and chemical properties for 3-(Propylamino)propanohydrazide were not found in the sources I accessed .

Scientific Research Applications

Proteomics Research

3-(Propylamino)propanohydrazide: is utilized in proteomics research, which involves the study of proteomes and their functions. The compound’s molecular weight of 145.20 and formula C6H15N3O make it suitable for biochemical assays that investigate protein interactions, modifications, and expression levels .

Mechanism of Action

The mechanism of action for 3-(Propylamino)propanohydrazide is not explicitly mentioned in the sources I found. The mechanism of action for a compound typically refers to how it interacts with other compounds or systems, which can vary widely depending on the specific context and conditions .

Safety and Hazards

3-(Propylamino)propanohydrazide is intended for research use only and is not intended for diagnostic or therapeutic use . As with any chemical, it should be handled with appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

3-(propylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCSACTDOPSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propylamino)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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